Cas no 1158765-05-9 (N'-[(e)-(2-bromophenyl)methylene]-2-[4-(4-chlorobenzyl)-1-piperaz Inyl]acetohydrazide)

N'-[(e)-(2-bromophenyl)methylene]-2-[4-(4-chlorobenzyl)-1-piperaz Inyl]acetohydrazide structure
1158765-05-9 structure
Product Name:N'-[(e)-(2-bromophenyl)methylene]-2-[4-(4-chlorobenzyl)-1-piperaz Inyl]acetohydrazide
CAS No:1158765-05-9
MF:C9H11N3O
MW:177.203141450882
CID:1205796
PubChem ID:53404298
Update Time:2025-07-10

N'-[(e)-(2-bromophenyl)methylene]-2-[4-(4-chlorobenzyl)-1-piperaz Inyl]acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-[(e)-(2-bromophenyl)methylene]-2-[4-(4-chlorobenzyl)-1-piperaz Inyl]acetohydrazide
    • 4-ETHOXY-1H-INDAZOL-3-AMINE
    • SCHEMBL16680735
    • 1158765-05-9
    • 1H-Indazol-3-amine, 4-ethoxy-
    • ISDGFKOJKCWROP-UHFFFAOYSA-N
    • MDL: MFCD11847029
    • Inchi: 1S/C9H11N3O/c1-2-13-7-5-3-4-6-8(7)9(10)12-11-6/h3-5H,2H2,1H3,(H3,10,11,12)
    • InChI Key: ISDGFKOJKCWROP-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC2=C1C(N)=NN2

Computed Properties

  • Exact Mass: 177.090211983g/mol
  • Monoisotopic Mass: 177.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 63.9Ų

N'-[(e)-(2-bromophenyl)methylene]-2-[4-(4-chlorobenzyl)-1-piperaz Inyl]acetohydrazide Pricemore >>

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